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Compound of Interest

2-(4-Hydroxypiperidin-1-yl)acetic
Compound Name: d
aci

Cat. No.: B181850

An In-depth Technical Guide to 2-(4-Hydroxypiperidin-1-yl)acetic Acid: A Versatile Scaffold in
Modern Drug Discovery

Abstract

2-(4-Hydroxypiperidin-1-yl)acetic acid is a heterocyclic building block of significant interest to
the pharmaceutical and life sciences industries. Its unique structural features—a secondary
amine integrated into a piperidine ring, a hydroxyl group for further functionalization, and a
carboxylic acid moiety—make it an exceptionally versatile scaffold for the synthesis of novel
bioactive molecules. This guide provides a comprehensive overview of its core molecular
properties, a detailed, field-proven synthetic protocol, and explores its application in the
development of advanced therapeutic agents, substantiated by recent findings in medicinal
chemistry. It is intended for researchers, chemists, and drug development professionals
seeking to leverage this compound in their research endeavors.

Core Molecular Profile

2-(4-Hydroxypiperidin-1-yl)acetic acid, also known by its CAS Number 168159-33-9, is a
non-commercial chemical compound valued for its role as an intermediate in organic synthesis.
[1] The molecule incorporates a hydrophilic character due to the presence of hydroxyl and
carboxylic acid groups, which are key features for designing molecules with specific
pharmacokinetic profiles.
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Physicochemical and Structural Data

The fundamental properties of the molecule are summarized below. These computed
descriptors are critical for medicinal chemists in the initial stages of drug design, particularly for
predicting solubility, permeability, and potential for hydrogen bonding interactions with biological

targets.
Property Value Reference
Molecular Formula C7H13NO3 [2]
Molecular Weight 159.18 g/mol [2]

2-(4-hydroxypiperidin-1-
IUPAC Name ( y .yp P [2]
yl)acetic acid

SMILES C1CN(CCC10)CC(=0)0 2]

OMWHXJYPAIQNIX-
InChiKey [2]
UHFFFAOYSA-N

Exact Mass 159.08954328 Da [2]
XLogP3 -3.4 (2]
Hydrogen Bond Donor Count 2 [2]
Hydrogen Bond Acceptor

C);untg p 4 2l
Rotatable Bond Count 2 [2]

Synthesis and Characterization: A Self-Validating
Protocol

The synthesis of 2-(4-Hydroxypiperidin-1-yl)acetic acid is most effectively achieved via N-
alkylation of 4-hydroxypiperidine. The following protocol describes a robust and reliable method
using an haloacetic acid ester, followed by saponification.

Rationale for Experimental Design
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The choice of an ester, such as ethyl bromoacetate, as the alkylating agent is a critical decision
rooted in chemical principles. Direct alkylation with bromoacetic acid would likely lead to
undesirable acid-base reactions with the basic 4-hydroxypiperidine, reducing nucleophilicity
and complicating the purification process. By using an ester, the reaction proceeds cleanly as a
nucleophilic substitution. The subsequent hydrolysis of the ester to the desired carboxylic acid
is a high-yielding and straightforward transformation. This two-step approach ensures a higher
purity of the final product and is a self-validating system, as the progress of each step can be
independently monitored and confirmed.

Visualized Synthesis Workflow

Step 1.

4-Hydroxypiperidine N-Alkylation

Step 1. Step 2: Step 2:
[ N
Ethyl Bre y (Ethyl 2-(4 i mi..-l-yl)acela@ Saponification & Acidification ) H(ljl E\laaq?g (;3);4_5 Saponification & Acidification 2-(4-Hydroxypiperidin-1-ylacetic acid

Step 1.

K2CO3 in Acetonitrile N-Alkylation

Click to download full resolution via product page
Caption: Workflow for the two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-hydroxypiperidin-1-yl)acetate (Intermediate)

» Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 4-hydroxypiperidine (10.1 g, 0.1 mol), anhydrous potassium carbonate (20.7
g, 0.15 mol), and acetonitrile (100 mL).
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» Addition of Reagent: While stirring vigorously, add ethyl bromoacetate (18.4 g, 0.11 mol)
dropwise over 15 minutes at room temperature. The dropwise addition is crucial to control
any potential exotherm.

o Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

e Monitoring: The reaction progress should be monitored by Thin Layer Chromatography
(TLC) using a 10% methanol in dichloromethane mobile phase. The disappearance of the 4-
hydroxypiperidine spot indicates completion.

o Work-up: After cooling to room temperature, filter the reaction mixture to remove the
potassium carbonate. Wash the solid residue with acetonitrile (2 x 20 mL).

 Purification: Concentrate the combined filtrate under reduced pressure to yield a crude oil.
The product can be purified by vacuum distillation or column chromatography on silica gel to
yield the pure ester intermediate.

Step 2: Saponification to 2-(4-Hydroxypiperidin-1-yl)acetic acid (Final Product)

o Hydrolysis: Dissolve the crude ester from Step 1 in methanol (50 mL) and add a solution of
sodium hydroxide (6.0 g, 0.15 mol) in water (25 mL).

o Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC
until the ester spot has completely disappeared.

 Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of
approximately 4-5 by the dropwise addition of 2M hydrochloric acid. This step is critical for
protonating the carboxylate to form the final acid and must be done slowly to manage heat
generation.

 [solation: The product may precipitate upon acidification. If so, it can be collected by filtration.
If no precipitate forms, concentrate the solution under reduced pressure.

 Purification: The crude solid can be recrystallized from an ethanol/water mixture to yield the
pure 2-(4-Hydroxypiperidin-1-yl)acetic acid as a white crystalline solid. The structure and
purity should be confirmed using *H NMR, 3C NMR, and Mass Spectrometry.
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Applications in Medicinal Chemistry

The true value of 2-(4-Hydroxypiperidin-1-yl)acetic acid lies in its role as a versatile scaffold.
The three key functional groups can be independently modified to explore chemical space and
optimize biological activity, making it a privileged fragment in drug discovery.

Case Study: Development of Novel Anti-Inflammatory
Agents

Recent research has demonstrated the utility of the piperidine scaffold in creating potent anti-
inflammatory agents.[3] In a study, a novel series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole
derivatives was designed and synthesized.[3] These compounds were evaluated for their ability
to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-a) in
lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3] Several compounds
exhibited potent inhibitory activity, with one derivative, compound 6e, showing an IC50 of 0.86
MM for NO inhibition and 1.87 uM for TNF-a inhibition.[3]

This work underscores how the piperidinyl acetic acid core can be elaborated to target key
inflammatory pathways. The piperidine ring acts as a central scaffold, while the other parts of
the molecule are modified to interact with the biological target.

Visualized Signaling Pathway of Inhibition
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Caption: LPS-induced pro-inflammatory signaling and point of inhibition.
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Case Study: Scaffolding for Antibacterial Peptides

The piperidine ring is also a valuable component in the design of peptidomimetics. A study on
derivatives of the related 2-(4-aminopiperidin-4-yl)acetic acid demonstrated potent antibacterial
activity against methicillin-resistant Staphylococcus aureus (MRSA).[4] In this research, the
piperidine-based amino acid was conjugated with lauric acid, creating lipopeptides.[4] These
molecules were shown to eliminate MRSA in a time- and concentration-dependent manner by
disrupting the bacterial membrane, a mechanism confirmed by scanning electron microscopy.
[4] This highlights the utility of the piperidine core in orienting functional groups to achieve
specific biological outcomes, such as creating amphipathic structures that can interact with and
disrupt microbial cell membranes.

Conclusion and Future Directions

2-(4-Hydroxypiperidin-1-yl)acetic acid is more than a simple chemical intermediate; it is a
foundational building block for the construction of complex and biologically active molecules. Its
proven utility in the development of anti-inflammatory and antibacterial compounds showcases
its potential. Future research will likely see this scaffold employed in an even wider range of
therapeutic areas. The hydroxyl and carboxylic acid handles provide facile entry points for
combinatorial library synthesis, enabling the rapid exploration of structure-activity relationships.
Furthermore, its application in the development of PROTACS, antibody-drug conjugates, and
other advanced therapeutic modalities represents a promising frontier for this versatile and
valuable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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